molecular formula C8H17NO B6152455 1-[(1-cyclopropylethyl)amino]propan-2-ol CAS No. 1155066-72-0

1-[(1-cyclopropylethyl)amino]propan-2-ol

Cat. No.: B6152455
CAS No.: 1155066-72-0
M. Wt: 143.2
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(1-cyclopropylethyl)amino]propan-2-ol can be synthesized through the reaction of 1-cyclopropylethylamine with propylene oxide under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out at a temperature range of 50-70°C. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving efficient production rates. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-[(1-cyclopropylethyl)amino]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(1-cyclopropylethyl)amino]propan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, perfumes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(1-cyclopropylethyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its cyclopropyl group imparts unique steric and electronic properties, influencing its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

    1-[(1-cyclopropylethyl)amino]ethanol: Similar structure but with an ethanol backbone.

    1-[(1-cyclopropylethyl)amino]butan-2-ol: Similar structure but with a butanol backbone.

Uniqueness: 1-[(1-cyclopropylethyl)amino]propan-2-ol is unique due to its specific combination of a cyclopropyl group and a propanol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(1-cyclopropylethyl)amino]propan-2-ol involves the reaction of 1-chloro-2-propanol with cyclopropylamine in the presence of a base to form the desired product.", "Starting Materials": [ "1-chloro-2-propanol", "cyclopropylamine", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add cyclopropylamine to a solution of 1-chloro-2-propanol in a suitable solvent (e.g. ethanol).", "Add a base (e.g. sodium hydroxide) to the reaction mixture to facilitate the reaction.", "Heat the reaction mixture under reflux for several hours.", "Allow the reaction mixture to cool and then extract the product with a suitable solvent (e.g. diethyl ether).", "Dry the organic layer over anhydrous magnesium sulfate and filter.", "Concentrate the filtrate under reduced pressure to obtain the desired product as a colorless oil." ] }

CAS No.

1155066-72-0

Molecular Formula

C8H17NO

Molecular Weight

143.2

Purity

95

Origin of Product

United States

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